molecular formula C13H10ClNO2S B2574489 (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate CAS No. 848567-58-8

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate

Cat. No. B2574489
CAS RN: 848567-58-8
M. Wt: 279.74
InChI Key: PRJXJIYQIVUYQR-VOTSOKGWSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate, also known as CTP, is a synthetic compound of the thiazolylmethylene group. It is a versatile molecule with a wide range of applications in the fields of medicine, biochemistry, and organic synthesis. CTP is a highly reactive compound that can be used in the synthesis of various compounds, including pharmaceuticals, biochemicals, and organic compounds.

Scientific Research Applications

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, biochemicals, and organic compounds. (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has also been used in the synthesis of various polymers, such as polyethylene, polypropylene, and polystyrene. In addition, (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has been used in the synthesis of various catalysts, such as palladium and rhodium complexes. (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has also been used in the synthesis of various dyes, such as indigo and rhodamine.

Mechanism of Action

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is a highly reactive compound that can be used in a variety of reactions. The most common reaction of (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is the Grignard reaction, which involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl halide. The reaction of (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate with a Grignard reagent produces a highly reactive intermediate, which can then be used in a variety of reactions. (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate can also be used in the Wittig reaction, the Stille reaction, and the Heck reaction.
Biochemical and Physiological Effects
(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has been shown to inhibit the growth of various bacteria, fungi, and viruses. In addition, (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has also been shown to have an effect on the metabolism of various compounds, such as glucose, lipids, and cholesterol.

Advantages and Limitations for Lab Experiments

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is a highly reactive compound that can be used in a variety of reactions. The advantages of using (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate in laboratory experiments include its high reactivity and its ability to be used in a variety of reactions. The disadvantages of using (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate in laboratory experiments include its potential for toxicity and its potential to cause irritation to the skin and eyes.

Future Directions

In the future, (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate could be used in the synthesis of various pharmaceuticals, biochemicals, and organic compounds. (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate could also be used in the synthesis of various catalysts and dyes. In addition, (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate could be used in the synthesis of various polymers and in the development of new drugs. (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate could also be used in the development of new treatments for various diseases and disorders. Finally, (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate could be used in the development of new methods for the synthesis of various compounds.

Synthesis Methods

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, the Stille reaction, and the Heck reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl halide. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. The Stille reaction involves the reaction of an organostannane and an alkyl halide to form an alkene. The Heck reaction involves the reaction of an alkyl halide and an alkene to form an alkene.

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-13-15-8-11(18-13)9-17-12(16)7-6-10-4-2-1-3-5-10/h1-8H,9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJXJIYQIVUYQR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate

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